(R)-1-Aminopentan-2-ol
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Overview
Description
®-1-Aminopentan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and is used in various chemical, biological, and industrial applications. The compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone, making it a versatile building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-1-Aminopentan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, ®-1-Aminopentan-2-ol can be produced via catalytic hydrogenation of the corresponding nitrile or imine. This process often employs a metal catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: ®-1-Aminopentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a metal catalyst, NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or other halogenating agents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated compounds.
Scientific Research Applications
®-1-Aminopentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: ®-1-Aminopentan-2-ol is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Aminopentan-2-ol depends on its specific application. In biochemical contexts, it can act as a substrate for enzymes, participating in enzymatic reactions that involve the transfer of amino or hydroxyl groups. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of stereoselective reactions.
Molecular Targets and Pathways:
Enzymes: ®-1-Aminopentan-2-ol can be a substrate for aminotransferases and dehydrogenases.
Pathways: It can participate in metabolic pathways involving amino alcohols and their derivatives.
Comparison with Similar Compounds
®-1-Aminopentan-2-ol can be compared with other similar compounds such as:
(S)-1-Aminopentan-2-ol: The enantiomer of ®-1-Aminopentan-2-ol, which has the opposite chiral configuration.
1-Amino-2-propanol: A shorter-chain amino alcohol with similar functional groups but different physical and chemical properties.
2-Amino-1-butanol: Another amino alcohol with a different carbon chain length and positional isomerism.
Uniqueness: ®-1-Aminopentan-2-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its versatility as a building block in various chemical reactions and its wide range of applications in different fields further highlight its importance.
Properties
Molecular Formula |
C5H13NO |
---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R)-1-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
InChI Key |
ZRUPXAZUXDFLTG-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@H](CN)O |
Canonical SMILES |
CCCC(CN)O |
Origin of Product |
United States |
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